Methyl 4-fluoro-5-hydroxy-2-methoxybenzoate
Description
Methyl 4-fluoro-5-hydroxy-2-methoxybenzoate is a substituted benzoic acid methyl ester characterized by a fluoro group at position 4, a hydroxyl group at position 5, and a methoxy group at position 2.
Properties
Molecular Formula |
C9H9FO4 |
|---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
methyl 4-fluoro-5-hydroxy-2-methoxybenzoate |
InChI |
InChI=1S/C9H9FO4/c1-13-8-4-6(10)7(11)3-5(8)9(12)14-2/h3-4,11H,1-2H3 |
InChI Key |
AEEGFIPPJKKFDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)O)F |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Methyl 4-fluoro-5-hydroxy-2-methoxybenzoate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound is utilized in biological studies to investigate the effects of fluorinated compounds on biological systems. Medicine: Industry: The compound is used in the production of various chemical products, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which Methyl 4-fluoro-5-hydroxy-2-methoxybenzoate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of methyl 4-fluoro-5-hydroxy-2-methoxybenzoate can be contextualized by comparing it to analogs with variations in substituent positions, halogenation, and ester groups. Below is a detailed analysis:
Substituent Position and Halogenation
Methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate ():
This compound replaces the 4-fluoro and 5-hydroxy groups with a trifluoromethyl (CF₃) at position 4 and bromo at position 3. The CF₃ group enhances lipophilicity and metabolic stability, making it relevant in pesticide development (e.g., triflusulfuron methyl ester analogs in ). In contrast, the hydroxyl group in the target compound may confer hydrogen-bonding capacity, affecting solubility and biological interactions .Methyl 5-iodo-2-methoxy-4-methylbenzoate ():
Substitutes the 4-fluoro and 5-hydroxy groups with iodine (position 5) and methyl (position 4). Iodine’s bulkiness and polarizability could alter steric interactions in binding sites, while methyl groups typically increase hydrophobicity. The absence of a hydroxyl group here reduces polarity compared to the target compound .
Functional Group Modifications
- Benzyl 4-fluoro-5-hydroxy-2-methoxybenzoate (): Replaces the methyl ester with a benzyl ester. This modification is critical in prodrug design, where ester hydrolysis releases the active benzoic acid derivative .
Methyl 4-(benzyloxy)-5-bromo-2-methoxybenzoate ():
The hydroxyl group at position 5 is protected as a benzyl ether, which stabilizes the compound against oxidation. Such protection is common in synthetic intermediates to direct regioselective reactions. The bromo substituent at position 5 offers a handle for cross-coupling reactions, unlike the hydroxyl group in the target compound .
Data Tables
Table 1: Substituent Comparison of this compound and Analogs
Table 2: Functional Group Impact
Research Implications
The comparison highlights that subtle changes in substituents and ester groups significantly alter the physicochemical and biological profiles of benzoate derivatives. For instance:
- Bioactivity : Hydroxyl groups may enable interactions with biological targets (e.g., enzymes or receptors), while halogenated analogs (bromo, iodo) could serve as radiolabels or cross-coupling substrates .
- Synthetic utility : Benzyl protection () or methyl esterification () are strategic choices in multistep syntheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
